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3-(1-Oxoisoindolin-2-yl)propanoic

acid

Cat. No.: B1330973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
3-(1-Oxoisoindolin-2-yl)propanoic acid is a chemical compound featuring a core 1-

oxoisoindoline structure. While this specific molecule is not extensively documented as a

standalone therapeutic agent in publicly available literature, its structural framework is of

significant interest in medicinal chemistry and drug development. The 1-oxoisoindoline moiety

is a critical pharmacophore present in a class of highly successful immunomodulatory drugs

(IMiDs), most notably lenalidomide and pomalidomide. These drugs are analogs of thalidomide

and are central to the treatment of various hematological malignancies, including multiple

myeloma. This guide provides a comprehensive overview of 3-(1-Oxoisoindolin-2-
yl)propanoic acid, focusing on its physicochemical properties, synthesis, and, by inference

from its close structural analogs, its presumed mechanism of action, potential biological

activities, and applications in research. The experimental protocols and data presented are

based on established methodologies for analogous compounds, offering a foundational

understanding for researchers exploring this chemical space.

Chemical and Physical Properties
3-(1-Oxoisoindolin-2-yl)propanoic acid is a derivative of phthalimide, characterized by an

isoindolinone ring system linked to a propanoic acid side chain via a nitrogen atom.
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Property Value References

CAS Number 83747-30-2 [1]

Molecular Formula C₁₁H₁₁NO₃ [1]

Molecular Weight 205.21 g/mol [1]

IUPAC Name
3-(1-oxoisoindolin-2-

yl)propanoic acid

Synonyms

3-(1-oxo-1,3-dihydro-2H-

isoindol-2-yl)propanoic acid,

2H-Isoindole-2-propanoic acid,

1,3-dihydro-1-oxo-

Melting Point 135-137 °C

Boiling Point 447.9 ± 45.0 °C (Predicted)

Density 1.325 ± 0.06 g/cm³ (Predicted)

pKa 4.30 ± 0.10 (Predicted)

Synthesis
A documented method for the synthesis of 3-(1-Oxoisoindolin-2-yl)propanoic acid involves

the reaction of a precursor ligand with zinc perchlorate in an aqueous solution.[2]

Experimental Protocol: Synthesis of 3-(1-Oxoisoindolin-
2-yl)propanoic acid[2]

Materials:

Precursor ligand (H2cbal)

Zinc perchlorate hexahydrate (Zn(ClO₄)₂·6H₂O)

Deionized water

Methanol
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Diethyl ether

Hexane

Anhydrous calcium sulfate

Procedure:

Dissolve the precursor ligand H2cbal (0.500 g, 2.242 mmol) in 15 mL of deionized water at

room temperature.

In a separate vessel, dissolve zinc perchlorate hexahydrate (0.417 g, 1.119 mmol) in 10

mL of deionized water.

Slowly add the zinc perchlorate solution to the ligand solution over a period of 15 minutes

with continuous stirring. A colorless, clear solution should be observed.

Stir the reaction mixture for 2 hours at room temperature.

Remove the solvent by rotary evaporation to yield an off-white precipitate.

Wash the precipitate sequentially with methanol, diethyl ether, and hexane.

Recrystallize the product from a concentrated aqueous solution.

Dry the final product in vacuo over anhydrous calcium sulfate.

Characterization Data:

Yield: 90%

Elemental Analysis (Calculated for C₁₁H₁₁NO₃): C, 64.38%; H, 5.40%; N, 6.82%.

Elemental Analysis (Found): C, 64.14%; H, 5.57%; N, 6.64%.

FTIR (KBr pellet, cm⁻¹): 1695 (s), 1595 (s), 1371 (s), 1339 (s), 1220 (s), 1173 (s), 934 (s),

826 (s), 761 (s).

¹H NMR (400 MHz, D₂O): δ 2.79 (t, 2H), 3.89 (t, 2H), 4.54 (s, 2H), 7.51-7.73 (m, 4H).
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¹³C NMR (400 MHz, D₂O): δ 35.31, 42.88, 49.17, 126.50, 127.00, 127.91, 129.34, 134.10,

135.72, 171.56, 177.21.

Synthesis Workflow for 3-(1-Oxoisoindolin-2-yl)propanoic acid
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Click to download full resolution via product page

A simplified workflow for the synthesis of the target compound.

Presumed Mechanism of Action: Cereblon-Mediated
Protein Degradation
Based on its structural similarity to lenalidomide and pomalidomide, 3-(1-Oxoisoindolin-2-
yl)propanoic acid is hypothesized to function as a molecular glue that recruits specific

proteins to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[3][4][5][6] This action

alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent

proteasomal degradation of neo-substrates that are not typically targeted by this complex.

The primary targets for established IMiDs are the lymphoid transcription factors Ikaros (IKZF1)

and Aiolos (IKZF3).[4][7][8] These proteins are crucial for the survival and proliferation of

multiple myeloma cells. By inducing their degradation, IMiDs trigger downstream effects,

including the downregulation of key oncogenes like c-MYC and IRF4, leading to cell cycle

arrest and apoptosis in malignant B-cells.[4][9]
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The presumed signaling pathway of 3-(1-Oxoisoindolin-2-yl)propanoic acid.

Potential Biological Activity and Applications
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The primary application of compounds with this scaffold is in oncology, specifically for

hematological cancers.[10] Derivatives of the 1-oxoisoindoline core have demonstrated potent

anti-proliferative and cytotoxic effects against cancer cell lines.

Quantitative Data for Structurally Related Compounds
Direct experimental data for 3-(1-Oxoisoindolin-2-yl)propanoic acid is limited. The following

table summarizes cytotoxic activities of related indolin-2-one and quinolin-2-one derivatives

against various cancer cell lines, providing context for the potential potency of this chemical

class.

Compound
Class

Cell Line Assay IC₅₀ (µM) Reference

Substituted

Indolin-2-one

A549 (Non-small

cell lung)
MTT 0.32 [11]

Substituted

Indolin-2-one

KB (Oral

epithelial)
MTT 0.67 [11]

N-Alkyl-3-[2-

oxoquinolin-

1(2H)-

yl]propanamide

MCF-7 (Breast) MTT 1.32 [12]

Thioxothiazolidin

-propionic acid
K562 (Leukemia) MTT 83.20 [13]

Note: These values are for structurally related but distinct molecules and should be considered

as indicative of the potential of the chemical class, not as direct data for 3-(1-Oxoisoindolin-2-
yl)propanoic acid.

Key Experimental Protocols for Evaluation
To fully characterize the biological activity of 3-(1-Oxoisoindolin-2-yl)propanoic acid, a series

of standard assays used for IMiD-like molecules would be required.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
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This assay measures the metabolic activity of cells as an indicator of cell viability and

proliferation.

Materials:

Human cancer cell lines (e.g., MM.1S, HCT 116, MCF-7)

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

3-(1-Oxoisoindolin-2-yl)propanoic acid stock solution (in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., acidified isopropanol)

96-well microplates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Prepare serial dilutions of the test compound in culture medium.

Remove the old medium from the wells and add the medium containing the test compound

at various concentrations. Include vehicle control (DMSO) and untreated control wells.

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO₂

incubator.

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert

MTT to formazan crystals.

Add solubilization buffer to dissolve the formazan crystals.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate

reader.

Calculate the percentage of cell viability relative to the vehicle control and determine the

IC₅₀ value using non-linear regression analysis.

Protocol 2: Cereblon Binding Assay (Competitive
Displacement)
This assay determines the affinity of the test compound for its putative target, Cereblon.

Materials:

Recombinant human CRBN-DDB1 protein complex

A fluorescently labeled tracer known to bind CRBN (e.g., a fluorescent derivative of

thalidomide)

Assay buffer

384-well microplates

Plate reader capable of measuring fluorescence polarization or similar technology

Procedure:

Prepare serial dilutions of the test compound.

In a 384-well plate, add the CRBN-DDB1 complex, the fluorescent tracer, and the test

compound (or vehicle control).

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow

binding to reach equilibrium.

Measure the fluorescence polarization of each well. Binding of the tracer to the large

protein complex results in a high polarization signal.
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Displacement of the tracer by the test compound leads to a decrease in the polarization

signal.

Plot the polarization signal against the concentration of the test compound to determine

the IC₅₀ or Kᵢ value.

Protocol 3: IKZF1/IKZF3 Degradation Assay (Western
Blot)
This assay directly measures the compound's ability to induce the degradation of its target

proteins.

Materials:

Multiple myeloma cell line (e.g., MM.1S)

Test compound

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Primary antibodies against IKZF1, IKZF3, and a loading control (e.g., β-actin or GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

SDS-PAGE and Western blotting equipment

Procedure:

Treat cells with the test compound at various concentrations and for different time points

(e.g., 2, 4, 8, 24 hours). Include a vehicle control.

Harvest the cells and lyse them to extract total protein.

Quantify the protein concentration using a standard method (e.g., BCA assay).

Separate equal amounts of protein from each sample by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Block the membrane to prevent non-specific antibody binding.

Incubate the membrane with primary antibodies against IKZF1, IKZF3, and the loading

control.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibodies.

Add the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify the band intensities to determine the relative levels of IKZF1 and IKZF3

compared to the loading control. Calculate the DC₅₀ (concentration for 50% degradation).
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General Experimental Workflow for Compound Evaluation

Biochemical Assays
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A logical workflow for the biological evaluation of the compound.
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Conclusion
3-(1-Oxoisoindolin-2-yl)propanoic acid represents a foundational structure within the

broader class of Cereblon-modulating agents. While it may primarily serve as a chemical

intermediate or a simplified analog for structure-activity relationship studies, its core scaffold is

of immense importance in modern oncology. Understanding its synthesis and its relationship to

clinically approved drugs like lenalidomide provides a critical framework for researchers aiming

to develop novel protein degraders and immunomodulatory agents. The methodologies

outlined in this guide offer a standard pathway for the characterization of this and similar

molecules, from initial synthesis to the confirmation of their mechanism of action and cellular

effects. Future research into derivatives of this compound could yield novel therapeutics with

improved potency, selectivity, or safety profiles for the treatment of cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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